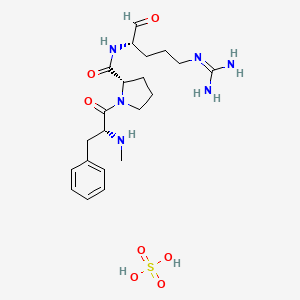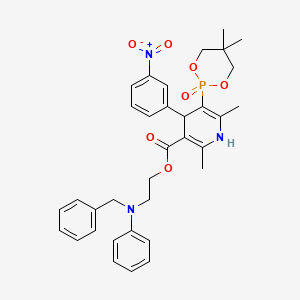
Emapunil
Overview
Description
Emapunil: This compound is known for its ability to regulate steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . This compound has shown fast-acting anxiolytic and anti-panic effects in both animal and human trials without causing sedation or withdrawal symptoms .
Scientific Research Applications
Chemistry: Emapunil is used as a research tool to study the peripheral benzodiazepine receptor and its role in steroidogenesis .
Biology: In biological research, this compound is used to investigate the regulation of neuroactive steroids and their effects on anxiety and panic disorders .
Industry: In the pharmaceutical industry, this compound is explored for its potential to develop new anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .
Mechanism of Action
Emapunil acts as a selective agonist at the peripheral benzodiazepine receptor (TSPO). This receptor is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone . By binding to TSPO, this compound enhances the synthesis of these steroids, leading to its anxiolytic and anti-panic effects . The molecular pathways involved include the modulation of gamma-aminobutyric acid (GABA) neurotransmission, which plays a key role in reducing anxiety .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Emapunil plays a significant role in biochemical reactions by interacting with the TSPO. TSPO is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . This compound binds with high affinity to the TSPO, which is found in the outer mitochondrial membrane. This interaction promotes the synthesis of neurosteroids, which are crucial for modulating the central nervous system .
Cellular Effects
This compound has been shown to produce fast-acting anxiolytic and anti-panic effects in various cell types. It influences cell function by enhancing the production of neurosteroids, which modulate the activity of gamma-aminobutyric acid (GABA) receptors. This modulation leads to increased inhibitory neurotransmission, resulting in reduced anxiety and panic symptoms . Additionally, this compound has been observed to protect against neurodegeneration by reducing cellular stress and preserving neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TSPO located in the outer mitochondrial membrane. This binding facilitates the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids . The increased production of neurosteroids enhances GABAergic neurotransmission, leading to anxiolytic and anti-panic effects . This compound does not directly affect GABA receptors but instead modulates their activity through neurosteroid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained effects over time. Studies have shown that this compound maintains its anxiolytic and anti-panic effects without causing sedation or withdrawal symptoms even after prolonged use . Additionally, this compound has been used in its radiolabeled form to map the distribution of TSPO receptors in the brain, providing insights into its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound produces rapid anxiolytic and anti-panic effects without causing sedation . At higher doses, there may be potential for adverse effects, although specific toxic or adverse effects at high doses have not been extensively documented
Metabolic Pathways
This compound is involved in metabolic pathways related to steroidogenesis. By binding to TSPO, this compound facilitates the transport of cholesterol into the mitochondria, where it is converted into pregnenolone, the precursor of various neurosteroids . This process is crucial for maintaining the balance of neurosteroids in the brain, which in turn modulates GABAergic neurotransmission and reduces anxiety and panic symptoms .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with TSPO. After binding to TSPO, this compound is localized to the outer mitochondrial membrane, where it facilitates the transport of cholesterol into the mitochondria . This localization is essential for its role in neurosteroid synthesis and its subsequent effects on GABAergic neurotransmission .
Subcellular Localization
At the subcellular level, this compound is localized at contact sites between the outer and inner mitochondrial membranes. This localization is crucial for its function in translocating cholesterol across the mitochondrial membrane, which is the rate-limiting step in neurosteroidogenesis . The presence of this compound in these specific subcellular compartments ensures its effective modulation of neurosteroid synthesis and its anxiolytic and anti-panic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emapunil involves the following steps:
Formation of the Purine Core: The purine core is synthesized by reacting 2-phenyl-7-methyl-8-oxo-9H-purine with ethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Emapunil can undergo oxidation reactions, particularly at the purine core.
Reduction: The compound can be reduced under specific conditions to modify its pharmacological properties.
Substitution: this compound can undergo substitution reactions, especially at the benzyl and ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated analogs .
Comparison with Similar Compounds
Similar Compounds:
SSR-180,575: Another TSPO agonist with similar anxiolytic properties.
XBD-173: A compound closely related to Emapunil, also acting as a TSPO agonist.
Uniqueness: this compound is unique in its ability to produce fast-acting anxiolytic effects without causing sedation or withdrawal symptoms, which are common side effects of traditional benzodiazepines . This makes it a promising candidate for developing new anxiolytic therapies .
properties
IUPAC Name |
N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMBIEOUVBHEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177220 | |
| Record name | Emapunil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226954-04-7 | |
| Record name | N-Ethyl-7,8-dihydro-7-methyl-8-oxo-2-phenyl-N-(phenylmethyl)-9H-purine-9-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226954-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emapunil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226954047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emapunil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emapunil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMAPUNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG837L732J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)








![2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B1671134.png)

